1-(2-FLUOROBENZOYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(2-FLUOROBENZOYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a fluorobenzoyl group, an oxolan-2-ylmethyl group, and a piperidine-4-carboxamide moiety
Preparation Methods
The synthesis of 1-(2-FLUOROBENZOYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route starts with the preparation of the fluorobenzoyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with oxolan-2-ylmethyl chloride in the presence of a base to yield the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
1-(2-FLUOROBENZOYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
1-(2-FLUOROBENZOYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZOYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may facilitate binding to hydrophobic pockets, while the piperidine-4-carboxamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-(2-FLUOROBENZOYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(2-FLUOROBENZOYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE: Lacks the oxolan-2-ylmethyl group, which may affect its reactivity and biological activity.
1-(2-CHLOROBENZOYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Substitution of fluorine with chlorine can lead to differences in chemical reactivity and interaction with biological targets.
1-(2-FLUOROBENZOYL)-N-[(TETRAHYDROFURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Replacement of oxolan with tetrahydrofuran can influence the compound’s solubility and stability
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c19-16-6-2-1-5-15(16)18(23)21-9-7-13(8-10-21)17(22)20-12-14-4-3-11-24-14/h1-2,5-6,13-14H,3-4,7-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUWQGNKPJUJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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